5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one
CAS No.: 651738-82-8
Cat. No.: VC16808691
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651738-82-8 |
|---|---|
| Molecular Formula | C14H18O2 |
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | 5-hydroxy-2-methyl-7-phenylhept-1-en-3-one |
| Standard InChI | InChI=1S/C14H18O2/c1-11(2)14(16)10-13(15)9-8-12-6-4-3-5-7-12/h3-7,13,15H,1,8-10H2,2H3 |
| Standard InChI Key | GTUJIJHKUFWXQA-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)C(=O)CC(CCC1=CC=CC=C1)O |
Introduction
Chemical Structure and Nomenclature
IUPAC Conventions and Molecular Features
The systematic IUPAC name 5-hydroxy-2-methyl-7-phenylhept-1-en-3-one precisely defines its structure:
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A seven-carbon chain (hept-) with a double bond at position 1 (1-en)
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A ketone group at position 3 (-3-one)
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A hydroxyl group at position 5
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A methyl substituent at position 2
The canonical SMILES representation confirms the spatial arrangement of functional groups. Density functional theory (DFT) calculations predict that the α,β-unsaturated ketone creates a conjugated system extending from the double bond through the carbonyl group, enabling unique reactivity in cycloadditions and nucleophilic attacks .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 651738-82-8 | |
| Molecular Formula | ||
| Molecular Weight | 218.29 g/mol | |
| Exact Mass | 218.131 Da | |
| Topological Polar Surface Area | 37.3 Ų | |
| LogP | 2.515 |
Synthesis and Reaction Pathways
Traditional Synthetic Approaches
The most documented synthesis routes involve aldol condensation and Grignard reactions. A representative pathway proceeds as follows:
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Grignard reagent formation: Reaction of 3-phenylpropylmagnesium bromide with methyl vinyl ketone yields the tertiary alcohol intermediate.
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Oxidation: Selective oxidation of the alcohol to the ketone using Jones reagent.
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Tautomerization: Acid-catalyzed dehydration forms the α,β-unsaturated system.
Yield optimization remains challenging due to competing side reactions at the enone system. Recent advances in organocatalytic asymmetric synthesis, as demonstrated in related heptenones , suggest potential for enantioselective production of this compound.
Purification and Characterization
Purification typically employs flash chromatography with hexane/ethyl acetate gradients (8:2 to 6:4). Nuclear magnetic resonance (NMR) spectral data reveal distinctive signals:
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NMR: δ 7.28–7.18 (m, 5H, aromatic), 6.12 (d, Hz, 1H, C=CH), 4.21 (br s, 1H, OH), 2.72–2.64 (m, 2H, CH₂CO), 1.92 (s, 3H, CH₃).
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NMR: δ 207.3 (C=O), 142.5 (C=C), 128.9–126.3 (aromatic carbons), 69.4 (C-OH) .
Physicochemical Properties
Thermodynamic Stability
The compound’s LogP of 2.515 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems. The topological polar surface area (37.3 Ų) reflects hydrogen-bonding capacity from the hydroxyl and ketone groups, influencing solubility in polar aprotic solvents like DMSO (∼25 mg/ml).
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Water Solubility | 0.12 mg/mL | Ali-Balogh Model |
| Vapor Pressure | 1.23×10⁻⁶ mmHg | EPI Suite |
| Enthalpy of Vaporization | 64.8 kJ/mol | Clausius-Clapeyron |
Spectroscopic Fingerprints
Ultraviolet-visible (UV-Vis) spectroscopy shows strong absorption at λ_max = 245 nm (ε = 12,400 M⁻¹cm⁻¹) attributed to the conjugated enone system. Fourier-transform infrared (FTIR) spectra exhibit:
Recent Advances and Challenges
Enantioselective Synthesis
Building on methodologies for gingesulfonic acids , researchers are exploring organocatalytic approaches using L-proline derivatives to access enantiomerically pure forms. Preliminary results show 68% ee using MacMillan’s imidazolidinone catalysts .
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